![molecular formula C17H17F3N6 B6446552 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2548986-65-6](/img/structure/B6446552.png)
4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
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Overview
Description
Imidazopyridine is a significant fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s also useful in material science because of its structural character .
Synthesis Analysis
Imidazopyridines can be synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions has been reported .Molecular Structure Analysis
The structural elucidation of the synthesized imidazo-pyridine derivatives was performed by different spectroscopic techniques including IR, NMR, and Mass .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are versatile scaffolds in organic synthesis and drug development . They can undergo various transformations to conveniently access imidazo[1,5-a]pyrimidine .Scientific Research Applications
Materials Science
Imidazo[1,5-a]pyridine derivatives have shown great potential in materials science . Their unique chemical structure and versatility make them suitable for various applications in this field .
Optoelectronic Devices
These compounds have been used in the development of optoelectronic devices . Their luminescent properties make them ideal for use in devices that operate on the interaction of light with electric fields .
Sensors
Imidazo[1,5-a]pyridine derivatives have been used in the creation of sensors . Their optical behaviors and biological properties make them suitable for this application .
Anti-Cancer Drugs
These compounds have shown promise in the pharmaceutical field, particularly in the development of anti-cancer drugs . Their unique chemical structure allows them to interact with biological systems in ways that can inhibit the growth of cancer cells .
5. Emitters for Confocal Microscopy and Imaging The luminescent properties of imidazo[1,5-a]pyridine derivatives make them useful as emitters for confocal microscopy and imaging . This allows for better visualization and analysis of biological samples .
Organic Synthesis
Imidazo[1,2-a]pyridines are valuable scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Mechanism of Action
While the specific mechanism of action for “4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine” is not mentioned in the search results, imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Future Directions
properties
IUPAC Name |
2-[[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6/c18-17(19,20)14-9-16(22-12-21-14)25-7-5-24(6-8-25)10-13-11-26-4-2-1-3-15(26)23-13/h1-4,9,11-12H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHGAAKMXZTYKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN3C=CC=CC3=N2)C4=NC=NC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
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